(R)-alpha-Methyl-4-Iodophenylalaine (R)-alpha-Methyl-4-Iodophenylalaine
Brand Name: Vulcanchem
CAS No.: 213203-06-6
VCID: VC0556881
InChI: InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
SMILES: CC(CC1=CC=C(C=C1)I)(C(=O)O)N
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mole

(R)-alpha-Methyl-4-Iodophenylalaine

CAS No.: 213203-06-6

Cat. No.: VC0556881

Molecular Formula: C10H12INO2

Molecular Weight: 305.11 g/mole

* For research use only. Not for human or veterinary use.

(R)-alpha-Methyl-4-Iodophenylalaine - 213203-06-6

Specification

CAS No. 213203-06-6
Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mole
IUPAC Name (2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
SMILES CC(CC1=CC=C(C=C1)I)(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Identity

(R)-alpha-Methyl-4-Iodophenylalanine is closely related to its S-enantiomer, which has the molecular formula C10H12INO2 and a molecular weight of approximately 305.11 g/mol . The R-enantiomer would maintain identical molecular formula and weight, differing only in its three-dimensional configuration. The IUPAC name for this compound would be (2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid, representing its specific stereochemistry.

Structural Characteristics

The compound features several key structural elements:

  • A central alpha carbon with R-configuration stereochemistry

  • An alpha-methyl group attached to the central carbon

  • An amino group (-NH2)

  • A carboxylic acid group (-COOH)

  • A benzene ring with an iodine atom at the para (4') position

While the search results primarily describe the S-enantiomer's structure, the R-enantiomer would display inverse stereochemical arrangement around the alpha carbon . This stereochemical difference significantly impacts biological recognition and activity, as biological systems typically interact differently with distinct stereoisomers.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, (R)-alpha-Methyl-4-Iodophenylalanine likely exhibits:

  • Limited water solubility due to its hydrophobic moieties

  • Good solubility in polar organic solvents

  • Amphoteric behavior (contains both acidic and basic groups)

  • Higher lipophilicity compared to non-iodinated phenylalanine derivatives

Comparison with Related Compounds

Relationship to Other Phenylalanine Derivatives

(R)-alpha-Methyl-4-Iodophenylalanine belongs to the broader class of phenylalanine derivatives. Understanding its properties requires examining structurally related compounds. The compound represents a combination of several modifications to the phenylalanine structure:

CompoundAlpha-Methyl GroupIodine PositionStereochemistry
(R)-alpha-Methyl-4-IodophenylalaninePresentPara (4')R-configuration
(S)-alpha-Methyl-4-IodophenylalaninePresentPara (4')S-configuration
4-Iodo-D-phenylalanineAbsentPara (4')D-configuration (R)
4-Iodo-L-phenylalanineAbsentPara (4')L-configuration (S)
alpha-Methyl-PhenylalaninePresentNoneVaries

Stereochemistry and Biological Significance

The R-configuration (equivalent to D-configuration in amino acids) differentiates this compound from natural L-amino acids found in proteins. While 4-Iodo-D-phenylalanine is described as "the D-enantiomer of 4-iodophenylalanine" , the addition of an alpha-methyl group creates further structural uniqueness in (R)-alpha-Methyl-4-Iodophenylalanine. This combination of modified stereochemistry and additional substitutions creates distinctive biological interactions.

Biological Interactions and Transport Properties

Amino Acid Transporter Interactions

Research on related compounds provides insights into how (R)-alpha-Methyl-4-Iodophenylalanine might interact with biological systems. Alpha-methyl-phenylalanine (without iodination) demonstrates selective interaction with the LAT1 transporter over LAT2 . This selectivity pattern may extend to (R)-alpha-Methyl-4-Iodophenylalanine, though with potentially different affinity parameters.

Transporter Selectivity Mechanisms

Research indicates that "LAT2 exhibits minimal interaction with the α-methyl moiety, displaying very low affinity and efflux Vmax for α-methyl-Phe" . This suggests that (R)-alpha-Methyl-4-Iodophenylalanine would maintain significant selectivity for LAT1 over LAT2, making it potentially valuable for targeting LAT1-expressing tissues.

The combination of these modifications creates a compound with unique biological recognition properties. As noted in the literature, "α-methyl-Phe emerges as a LAT1-selective compound characterized by high transport velocity but comparatively lower affinity" . The addition of iodine and R-stereochemistry to this framework further modifies these characteristics in ways that merit specific investigation.

Synthesis and Preparation Considerations

Analytical Considerations

Confirming the identity and purity of (R)-alpha-Methyl-4-Iodophenylalanine would require careful analytical characterization, including:

  • Chiral HPLC to confirm enantiomeric purity

  • Nuclear magnetic resonance spectroscopy to verify structure

  • Mass spectrometry for molecular weight confirmation

  • Optical rotation to confirm stereochemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator